lithium(1+)5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Description

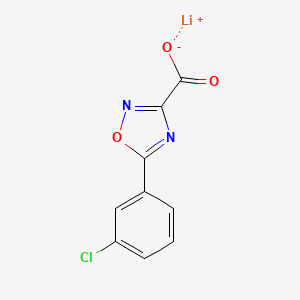

Lithium(1+)5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (molecular formula: C₉H₅LiN₂O₃, molecular weight: 196.09 g/mol) is a lithium salt derivative of a 1,2,4-oxadiazole scaffold substituted with a 3-chlorophenyl group at the 5-position and a carboxylate moiety at the 3-position . The compound is characterized by its heterocyclic oxadiazole core, which is known for metabolic stability and bioisosteric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

lithium;5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3.Li/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8;/h1-4H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFCFNFHJSTOPI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClLiN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Carboxylic Acid Derivatives

Cyclocondensation reactions between carboxylic acids and hydrazine derivatives are widely employed. A representative protocol involves:

-

Hydrazide Formation : Reacting ethyl 3-(3-chlorophenyl)-3-oxopropanoate with hydrazine hydrate to form the corresponding hydrazide.

-

Cyclization : Treating the hydrazide with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclodehydration, yielding the 1,2,4-oxadiazole ring.

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by intramolecular cyclization and elimination of water.

One-Pot Multicomponent Synthesis

Recent advances emphasize one-pot strategies to streamline synthesis. A notable method uses N-isocyaniminotriphenylphosphorane (NIITP) and copper catalysis:

-

Oxadiazole Formation : Reacting 3-chlorobenzoic acid with NIITP to generate the oxadiazole intermediate.

-

Arylation : Copper-catalyzed C–H arylation introduces substituents at the 5-position.

Key Data :

Advantages :

-

Eliminates isolation of intermediates.

-

Tolerates diverse carboxylic acids, including pharmaceutical substrates (e.g., ibuprofen).

Carboxylation and Lithiation Steps

Carboxylation of the Oxadiazole Ring

The carboxylate group is introduced via hydrolysis of ester precursors:

-

Ester Hydrolysis : Treating ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate with aqueous NaOH or LiOH to yield the carboxylic acid.

Reaction Conditions :

Lithium Ion Coordination

The carboxylic acid is neutralized with lithium hydroxide to form the lithium carboxylate:

Optimization :

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalysts and Reagents

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced oxadiazole derivatives. Substitution reactions can result in a variety of substituted oxadiazole compounds.

Scientific Research Applications

Medicinal Chemistry

Lithium(1+)5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been studied for its potential antimicrobial and anticancer properties. Research indicates that compounds containing oxadiazole moieties exhibit significant activity against various cancer cell lines due to their ability to interfere with cellular processes.

Case Study: Anticancer Activity

A study evaluated several oxadiazole derivatives for their cytotoxic effects on cancer cells. This compound demonstrated a notable reduction in cell viability in breast cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies .

This compound can act as a ligand in coordination chemistry due to the presence of electron-donating nitrogen atoms in the oxadiazole ring. It can form stable complexes with transition metals, which can be useful in catalysis and material synthesis.

Case Study: Metal Complex Formation

Research has shown that this compound forms stable complexes with palladium(II) ions. These complexes exhibit catalytic activity in cross-coupling reactions, demonstrating the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of lithium(1+)5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The lithium salt differs from ethyl ester analogs such as ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate (C₁₁H₉FN₂O₃, MW: 236.2 g/mol) and ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 164029-34-9) in both counterion and substituent electronic effects. Key distinctions include:

- Lithium vs. Ethyl Counterion : The lithium salt likely exhibits higher polarity and aqueous solubility compared to ethyl esters, which may favor ionic interactions in biological systems.

- Substituent Electronic Effects : The 3-chlorophenyl group (electron-withdrawing) contrasts with the 3-fluorophenyl (moderately electron-withdrawing) and tert-butyl (electron-donating) groups, influencing electronic density on the oxadiazole ring and subsequent reactivity .

Molecular Weight and Purity

A comparative analysis of molecular weights and purity is summarized below:

Comparison with 1,2,4-Triazole Derivatives

However, key differences include:

- Heterocyclic Core : The 1,2,4-oxadiazole lacks the sulfur atom present in triazole-3-thiones, which may reduce metal-binding capacity or alter pharmacokinetic profiles.

- Biological Activity: While triazole derivatives demonstrate anticonvulsant activity via non-GABAergic mechanisms , the bioactivity of the oxadiazole analog remains unexplored in the provided evidence.

Biological Activity

Lithium(1+)5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a lithium ion coordinated with a 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate moiety. The oxadiazole ring is known for its diverse biological properties.

Synthesis Method:

The compound can be synthesized through the reaction of 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction typically involves heating the acid with lithium hydroxide to form the corresponding lithium salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Ion Channels : Lithium ions can modulate ion channel activity, influencing cellular excitability.

- Neurotransmitter Release : The compound may alter neurotransmitter dynamics, contributing to its potential therapeutic effects.

- Enzyme Activity : It may affect enzyme pathways involved in metabolic processes.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that this compound possesses:

- Antibacterial Effects : Effective against various bacterial strains.

- Antifungal Properties : Demonstrated efficacy against fungal pathogens.

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Induces cell cycle changes in cancer cells.

- Apoptosis Induction : Promotes programmed cell death in malignant cells.

Case Study: Anticancer Effects

In a study involving human cancer cell lines (e.g., HeLa and HCT116), this compound demonstrated significant cytotoxicity compared to control groups. The findings suggest potential as a novel anticancer agent.

Other Biological Activities

This compound has been reported to possess:

- Anti-inflammatory Properties : Inhibits inflammatory pathways.

- Analgesic Effects : Reduces pain responses in experimental models.

Q & A

Q. What are the recommended synthetic routes for lithium(1+)5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via ester hydrolysis of its ethyl ester precursor (e.g., ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate) under basic conditions. General Procedure-III () involves refluxing the ester with aqueous NaOH or LiOH, followed by acidification to isolate the carboxylic acid, which is then neutralized with lithium hydroxide to form the lithium salt. Optimization includes:

- Catalyst selection : Preyssler’s catalyst (a heteropolyacid) improves yield in oxadiazole formation while avoiding hazardous lithium reagents .

- Temperature control : Maintain 60–80°C during hydrolysis to prevent side reactions.

- Yield monitoring : MS (ESI) can confirm intermediate purity (e.g., m/z 235.1 [M+H]+ for the carboxylic acid intermediate) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : To confirm molecular weight (e.g., expected m/z ~196.09 for the lithium salt) .

- NMR spectroscopy : ¹H/¹³C NMR to verify the 3-chlorophenyl substitution and oxadiazole ring integrity (compare with analogs like 5-(3-chlorophenyl)-3-phenyl-1,2-oxazole, where δ 7.4–8.1 ppm corresponds to aromatic protons) .

- X-ray crystallography : Resolve lithium coordination geometry, as seen in related lithium carboxylates .

- Elemental analysis : Confirm Li content (theoretical ~3.5% for C₉H₅LiN₂O₃) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

- Lithium reactivity : Avoid aqueous workups with strong acids to prevent violent reactions. Use inert atmospheres for lithium salt synthesis .

- Waste disposal : Neutralize lithium residues with saturated NaHCO₃ before disposal .

Q. How are pharmaceutically acceptable salts (e.g., lithium) selected for this compound?

- Methodological Answer : Salt selection depends on:

- Solubility : Lithium salts enhance aqueous solubility for biological assays .

- Stability : Lithium carboxylates are less hygroscopic than sodium/potassium analogs, improving shelf life .

- Toxicity profile : Lithium salts require rigorous cytotoxicity screening, as lithium ions can interfere with neuronal pathways .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 1,2,4-oxadiazole ring in this compound?

- Methodological Answer : The oxadiazole ring forms via cyclodehydration of acylamidoxime intermediates. Key steps include:

- Nucleophilic attack : The amidoxime’s amino group reacts with a carbonyl carbon (e.g., from ethyl chlorooxoacetate).

- Cyclization : Acid catalysis (e.g., HCl) promotes dehydration, forming the 1,2,4-oxadiazole core.

- Lithium effects : Li⁺ may stabilize intermediates during carboxylate salt formation, but alternative catalysts (e.g., Preyssler’s) reduce reliance on lithium .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC. The oxadiazole ring is stable at pH 4–8 but hydrolyzes under strong acidic/basic conditions .

- Thermal stability : TGA/DSC analysis shows decomposition onset at ~200°C, consistent with related 1,2,4-oxadiazoles .

- Light sensitivity : Store in amber vials, as UV exposure may cleave the C-Cl bond .

Q. What computational models predict the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with targets like GABA receptors (oxadiazole analogs show anxiolytic activity) .

- QSAR modeling : Correlate 3-chlorophenyl substitution with logP values (~4.66) to predict membrane permeability .

- DFT calculations : Optimize lithium coordination geometry and charge distribution using Gaussian09 (B3LYP/6-31G* basis set) .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Contradictions arise from:

- Catalyst variability : Yields range from 75% (conventional LiOH) to 94% (heteropolyacid catalysts) .

- Purity of intermediates : MS/¹H NMR must confirm precursor purity; impurities in 3-chlorophenyl starting materials reduce yields .

- Workup methods : Lithium salts may precipitate incompletely if pH is not tightly controlled during neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.